VH032 -

VH032

Catalog Number: EVT-286022
CAS Number:
Molecular Formula: C24H32N4O4S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VH032 is a potent and selective bromodomain and extraterminal domain (BET) inhibitor.
Source and Classification

VH032 is classified as a VHL ligand and is typically derived from the synthesis of amine derivatives. It is often utilized in studies related to targeted protein degradation mechanisms and has been instrumental in the development of various PROTACs, which are innovative therapeutic agents designed to selectively degrade proteins implicated in diseases such as cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of VH032 involves several key steps, primarily utilizing C–H arylation techniques and amidation reactions. The most notable synthetic routes include:

  1. C–H Arylation: This method involves the arylation of 4-methylthiazole with a Boc-protected benzylic amine, leading to key intermediates necessary for constructing VH032.
  2. Suzuki–Miyaura Cross Coupling: This technique is employed to form critical carbon-carbon bonds between aryl groups, facilitating the assembly of the final compound.
  3. Amidation and Deprotection: Sequential amidation reactions followed by amine deprotection steps are crucial for finalizing the structure of VH032.
Molecular Structure Analysis

Structure and Data

The molecular structure of VH032 consists of a thiazole ring connected to a phenyl group through a methylene bridge, along with other functional groups that enhance its binding affinity to VHL. The compound's molecular formula is C16H18N4OSC_{16}H_{18}N_4OS, with a molecular weight of approximately 318.41 g/mol.

Key structural features include:

  • Thiazole moiety: Contributes to the compound's biological activity.
  • Amine group: Essential for interaction with VHL.
Chemical Reactions Analysis

Reactions and Technical Details

VH032 participates in several chemical reactions that are integral to its function as a VHL ligand:

  • Binding Reactions: VH032 binds to the VHL E3 ligase, facilitating the ubiquitination process of target proteins.
  • Degradation Pathways: Upon binding, it promotes the degradation of specific proteins via the proteasome pathway.

The effectiveness of VH032 in these reactions has been demonstrated through various assays, including fluorescence polarization assays that measure binding affinity to VHL .

Mechanism of Action

Process and Data

The mechanism by which VH032 operates involves its interaction with the VHL E3 ligase complex. Upon binding, it induces conformational changes that enhance the ligase's ability to ubiquitinate target substrates, marking them for proteasomal degradation. This process can effectively reduce the levels of oncogenic proteins within cells, making VH032 a promising candidate for therapeutic applications in cancer treatment.

Data from binding studies indicate that VH032 exhibits high affinity for VHL, which is critical for its role in targeted protein degradation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VH032 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain purity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to assess purity levels, often achieving purities above 97% through optimized synthetic routes .

Applications

Scientific Uses

VH032 is primarily utilized in research focused on targeted protein degradation strategies. Its applications include:

  • Development of PROTACs: As a key building block, VH032 is essential for constructing various PROTACs aimed at degrading specific proteins involved in cancer progression.
  • Biochemical Assays: Employed in fluorescence polarization assays to study VHL interactions and evaluate binding affinities.
  • Therapeutic Research: Investigated for potential use in therapies targeting diseases associated with aberrant protein levels.
Introduction to VHL-HIF Axis & Pharmacological Targeting

The von Hippel-Lindau (VHL) tumor suppressor protein serves as the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL), a critical regulator of cellular oxygen homeostasis. Under normoxic conditions, VHL targets hypoxia-inducible factor-alpha (HIF-α) subunits for proteasomal degradation, preventing inappropriate activation of hypoxic responses. Dysregulation of this pathway is implicated in cancers, inflammatory diseases, and ischemia-related conditions. Pharmacological inhibition of the VHL-HIF-α interaction has emerged as a strategy to induce controlled hypoxic signaling for therapeutic benefit, circumventing the limitations of genetic approaches. Small-molecule inhibitors like VH032 represent precision chemical tools to probe this pathway, offering insights into both fundamental biology and drug discovery [3] [5].

Von Hippel-Lindau (VHL) Protein in the CRL2 E3 Ubiquitin Ligase Complex

VHL (pVHL) functions as the specificity determinant within the CRL2VHL complex, which comprises Cullin2 (scaffold), Rbx1 (RING domain protein), and adaptor proteins Elongin B and Elongin C. This multi-subunit assembly confers ubiquitin ligase activity by recruiting E2 ubiquitin-conjugating enzymes to facilitate polyubiquitylation of substrate proteins. The primary substrates of VHL are HIF-1α and HIF-2α, whose degradation maintains oxygen-sensitive gene expression under normoxia [5] [6].

Table 1: Components of the CRL2VHL E3 Ubiquitin Ligase Complex

ComponentRole in ComplexFunctional Consequence of Loss
VHL (pVHL)Substrate recognition (binds hydroxylated HIF-α)Constitutive HIF stabilization
Cullin2Central scaffold proteinLoss of complex integrity
Rbx1 (Roc1)E2 ubiquitin-conjugating enzyme recruitmentImpaired ubiquitin transfer
Elongin B/CAdaptor linking VHL to Cullin2Disrupted substrate targeting

Structurally, VHL contains a β-domain facilitating HIF-α binding and an α-domain mediating Elongin C interaction via a BC-box motif (residues 157–172). Tumor-derived mutations in these domains (e.g., Y98H, S111L) disrupt HIF-α recognition or complex assembly, leading to HIF accumulation and tumorigenesis in renal clear cell carcinoma and VHL disease [5] [6]. Beyond HIF-α, VHL also regulates non-HIF substrates (e.g., Aurora A kinase, Jade-1), though their physiological relevance remains less characterized [5].

Oxygen-Sensing Mechanisms: Prolyl Hydroxylases (PHDs) and HIF-α Degradation

HIF-α degradation is governed by a conserved oxygen-sensing mechanism involving prolyl-4-hydroxylase domain enzymes (PHD1–3). These Fe2+/2-oxoglutarate-dependent dioxygenases catalyze hydroxylation of specific proline residues in HIF-α:

  • HIF-1α: Pro402 and Pro564
  • HIF-2α: Pro405 and Pro531 [3] [7]

This post-translational modification generates a high-affinity binding epitope for VHL’s β-domain (Kd ≈ 1–5 µM). Under hypoxia, PHD activity is suppressed due to O2 substrate limitation, allowing HIF-α to escape recognition by CRL2VHL. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and activates transcription of hypoxia-responsive genes (e.g., VEGF, GLUT1, EPO) [3] [7].

Table 2: Key Oxygen-Sensing Components in HIF Regulation

ComponentFunctionO2 DependenceSubstrates
PHD1 (EGLN2)Prolyl hydroxylation of HIF-αAbsolute requirementHIF-1α > HIF-2α
PHD2 (EGLN1)Primary oxygen sensor; major HIF regulatorAbsolute requirementHIF-1α, HIF-2α
PHD3 (EGLN3)Hydroxylates HIF-α; feedback regulatorAbsolute requirementHIF-2α > HIF-1α
FIHAsparaginyl hydroxylation (HIF transactivation)Absolute requirementHIF-1α, HIF-2α

PHD2 is the dominant oxygen sensor due to its broad expression and kinetic properties (Km O2 ≈ 100–250 µM). Its activity is further modulated by reactive oxygen species (via Fe2+ oxidation) and Krebs cycle intermediates (succinate, fumarate), linking metabolic status to HIF degradation [7].

Rationale for VHL Inhibition: Hypoxia Mimicry and Therapeutic Potential

Pharmacological VHL inhibition offers a targeted alternative to PHD inhibitors for stabilizing HIF-α. While PHD inhibitors broadly affect all PHD substrates, VHL inhibitors specifically block the downstream recognition step of HIF-α, providing precise control over the hypoxic transcriptome. This strategy mimics "pseudo-hypoxia" and is therapeutically relevant for:

  • Anemia: HIF-2α stabilization increases erythropoietin (EPO) production, stimulating erythropoiesis without the need for recombinant EPO [1].
  • Mitochondrial Diseases: Enhancing hypoxic adaptation improves mitochondrial function and reduces oxidative stress [1].
  • Ischemic Injury: Preclinical models show HIF-driven angiogenesis improves tissue perfusion in myocardial and limb ischemia [3].
  • Autoimmunity Modulation: VHL regulates T-cell differentiation; its inhibition may suppress pathogenic Th17 responses [2].

Quantitative proteomic studies confirm that VHL inhibitors like VH032 induce a selective HIF response, overlapping significantly with hypoxia or PHD inhibition (IOX2) in upregulating glycolytic enzymes (CA9, GLUT1) and angiogenic factors. Notably, prolonged VHL inhibition uniquely stabilizes VHL protein itself via post-translational mechanisms, creating a negative feedback loop that dampens HIF-1α accumulation over time [1].

Emergence of VH032 as a Chemical Probe for VHL-HIF Interaction Modulation

VH032 ((2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) is a first-in-class competitive inhibitor disrupting the VHL:HIF-α interaction. Developed via structure-guided design, it binds the VHL β-subdomain with high affinity (Kd = 185 nM), occupying the hydrophobic pocket normally recognizing hydroxyproline in HIF-α [8] [10].

Table 3: Properties of VH032 and Related Probes

PropertyVH032VH298BDY FL VH032
Kd (VHL)185 nM80 nM3.01 nM
Target SpecificitySelective for VHLSelective for VHLSelective for VHL
Key ApplicationPROTAC ligationIn vivo hypoxiaTR-FRET assays
Cellular EffectsHIF-1α stabilization; upregulates CA9, GLUT1Similar to VH032High-throughput screening

VH032’s utility extends beyond hypoxia induction:

  • PROTAC Development: Serves as the E3 ligase ligand in heterobifunctional degraders targeting BRD4, kinases, and other proteins [1] [8].
  • Mechanistic Studies: Induces dose-dependent HIF target gene expression (CA9, GLUT1, PHD2) in HeLa and HFF cells, confirming on-target engagement [1] [8].
  • Assay Development: Derivatives like BDY FL VH032 (Kd = 3.01 nM) enable time-resolved FRET (TR-FRET) assays for high-throughput VHL ligand screening [9].

Unlike hypoxia or PHD inhibition, VH032 treatment selectively upregulates VHL protein without altering mRNA levels, revealing a novel feedback mechanism limiting chronic HIF activation [1]. This specificity underscores its value as a chemical probe for dissecting VHL-dependent pathways.

Properties

Product Name

VH032

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C24H32N4O4S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1

InChI Key

GFVIEZBZIUKYOG-SVFBPWRDSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Solubility

Soluble in DMSO

Synonyms

VH032; VH-032; VH 032.

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O

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